molecular formula C4H6O2S B1329581 Acetyl sulfide CAS No. 3232-39-1

Acetyl sulfide

Cat. No. B1329581
CAS RN: 3232-39-1
M. Wt: 118.16 g/mol
InChI Key: DPCQJLQPDJPRCM-UHFFFAOYSA-N
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Description

Acetyl sulfide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various acetylated sulfur-containing compounds and their synthesis, properties, and applications. For instance, the synthesis of a sulfatide derivative involves acetylation, indicating the relevance of acetyl groups in modifying the properties of sulfur-containing lipids . Similarly, O-acetylserine sulfhydrylase-A is an enzyme that catalyzes the formation of l-cysteine from O-acetyl-l-serine and sulfide, highlighting the biological importance of acetyl sulfide derivatives .

Synthesis Analysis

The synthesis of acetyl sulfide derivatives can be complex and involves various chemical reactions. For example, the synthesis of cellulose acetate, an acetylated product, is catalyzed by sulfonated carbon, which outperforms traditional solid acids . Another compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, is synthesized through a reaction involving malononitrile and CS2, followed by a reaction with chloroacetone and cyclization . Additionally, a domino reaction involving benzaldehydes and 2-acetylthiophene with sodium sulfide is used to synthesize tetrahydrothiopyran derivatives .

Molecular Structure Analysis

The molecular structure of acetyl sulfide derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the novel thiophene-containing compound mentioned earlier was characterized by FT-IR, NMR, mass spectrometry, and X-ray crystallography . The molecular structure optimization and the intramolecular interactions were studied using DFT calculations, revealing insights into the stability and electronic properties of the compound .

Chemical Reactions Analysis

Acetyl sulfide derivatives can undergo various chemical reactions. For example, the photooxidation of sulfides to sulfoxides is mediated by Tetra-O-acetylriboflavin and visible light, demonstrating the reactivity of acetyl sulfide derivatives under photochemical conditions . The acetalation–acetylation of sugar derivatives using sulfuric acid immobilized on silica is another example of a reaction involving acetyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetyl sulfide derivatives are influenced by their molecular structure. The radicals derived from organic sulfides containing an acetyl group exhibit different stabilities and structures after the attack of hydroxyl radicals, as studied through ab initio and DFT calculations . The practical synthesis of sulfides from acetals with disulfides using a catalytic system also sheds light on the reactivity of acetyl sulfide derivatives .

Scientific Research Applications

  • Electrocatalytic, Photocatalytic and Photoelectrochemical Water Splitting

    • Field : Renewable Energy Applications
    • Application : Metal sulfides are used for renewable energy applications due to their easily tunable electronic, optical, physical, and chemical properties . They are used in electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting .
    • Methods : A variety of strategies such as structural tuning, composition control, doping, hybrid structures, heterostructures, defect control, temperature effects, and porosity effects on metal sulfide nanocrystals are used to enhance performance and develop future energy materials .
    • Results : The literature survey indicates that energy conversion currently relies on a limited range of metal sulfides and their composites .
  • Hydrogen Sulfide in COVID-19 Treatment

    • Field : Medical Research
    • Application : Hydrogen sulfide (H2S) is one of the three main gasotransmitters which is endogenously produced in humans and is protective against oxidative stress . It’s being researched for its potential use in the treatment of COVID-19 .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Renewable Energy Applications

    • Field : Material Science
    • Application : Nanocrystals of metal sulfide materials have attracted scientific research interest for renewable energy applications due to the abundant choice of materials with easily tunable electronic, optical, physical and chemical properties .
    • Methods : A variety of strategies such as structural tuning, composition control, doping, hybrid structures, heterostructures, defect control, temperature effects and porosity effects on metal sulfide nanocrystals are used to enhance performance and develop future energy materials .
    • Results : Energy conversion currently relies on a limited range of metal sulfides and their composites .
  • Lithium-Sulfur Batteries

    • Field : Energy Storage
    • Application : Lithium-sulfur batteries have low material costs and high energy densities, which have attracted considerable research interest for application in next-generation energy-storage systems .
    • Methods : Major approaches to improve sulfur cathodes and strategies for preparing metal sulfide-based materials are first summarized with a particular focus on their main functions and useful properties .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Electrocatalysis

    • Field : Chemical Catalysis
    • Application : Electrocatalysis has become an important topic in various areas of research, including chemical catalysis, environmental research, and chemical engineering . Transition metal sulfide nanomaterials are used in the electrocatalytic reduction of CO2 .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Sulfur Assimilatory Metabolism

    • Field : Biochemistry
    • Application : The major assimilatory pathway is reduction of APS to sulfite (SO 3 2−) and then sulfide (S 2−). The overall reduction from sulfate to sulfide requires one ATP and eight electrons. Sulfide is then coupled with O-acetyl-Ser (OAS) that is formed from Ser, yielding Cys .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

S-acetyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQJLQPDJPRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186058
Record name Acetic thioanhydride
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Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl sulfide

CAS RN

3232-39-1
Record name Ethanethioic acid, 1,1′-anhydrosulfide
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Record name Acetic thioanhydride
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Record name Acetyl sulfide
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Record name Acetic thioanhydride
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Record name Acetic thioanhydride
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Record name Acetyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
WA Bonner - Journal of the American Chemical Society, 1950 - ACS Publications
… Bonner The literature records1 conflicting claims in the preparation of acetyl sulfide. Several authors, using various methods of preparation, obtained a product boiling around …
Number of citations: 32 pubs.acs.org
JH Markgraf, GA Lee, JF Skinner - The Journal of Physical …, 1968 - ACS Publications
… Our interest in the rearrangement of acridine N-oxide in acetic anhydride2 has promptedsimilar studies in the corresponding thioanhydride, acetyl sulfide.8 Anomalous …
Number of citations: 6 pubs.acs.org
JH Markgraf, MK Ahn, CG Carson III… - The Journal of Organic …, 1970 - ACS Publications
… attention to the reaction of 1 with the corresponding thioanhydride, acetyl sulfide (Ac2S). On the assumption that the reactants initially generate 2 and thioacetate ions, alternate …
Number of citations: 6 pubs.acs.org
GK Farrington, A Kumar, FC Wedler - Organic preparations and …, 1989 - Taylor & Francis
… slowly added to the cooled neat hydroxymethyl acetyl sulfide (111 g, 1.05 mol) … acetyl sulfide (2). Distillation of the crude product yielded 89.0 g (50%) of pure bromomethyl acetyl sulfide …
Number of citations: 36 www.tandfonline.com
E John, JA Potenza, HJ Schugar - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
… Acetyl sulfenyl chloride was obtained by chlorination of acetyl sulfide (Bohme & Clement, 1952) while acetyl sulfide was prepared from thioacetic acid and acetyl chloride following the …
Number of citations: 2 scripts.iucr.org
L Wang, N Sakairi, H Kuzuhara - 1990 - Taylor & Francis
… Thioacetolysis of per-O-benzylated and per-O-acetylated derivatives of 1,6-anhydro-BD-glucopyranose (1 and 3) with acetyl sulfide using acidic catalysts gave a- and 6-anomers of 1-S-…
Number of citations: 6 www.tandfonline.com
WJ Middleton, D Metzger - The Journal of Organic Chemistry, 1970 - ACS Publications
… (0.10 g) in acetyl sulfide (50 ml) was … (33 mg) in acetyl sulfide (30 ml) was maintained at 15 for 40 hr, hydrolyzed with excess sodium hydroxide solution, and extracted with chloroform. …
Number of citations: 18 pubs.acs.org
AB Pun, AS Mule, JT Held, DJ Norris - Nano Letters, 2021 - ACS Publications
… For the shell growth, acetyl sulfide was used as the sulfur … Elemental sulfur or acetyl sulfide was used, with negligible … Shell growth was faster with acetyl sulfide (see section S2 in the …
Number of citations: 16 pubs.acs.org
NE Heimer, L Field, RA Neal - The Journal of Organic Chemistry, 1981 - ACS Publications
… With acetylsulfenyl chloride, 4 gave the acetyl sulfide (5, R= Ac) instead of the disulfide (7, R= SAc). With (methoxycarbonyl) sulfenyl chloride, 4 gave the corresponding unsymmetrical …
Number of citations: 30 pubs.acs.org
N Komeda, H Nagao, T Matsui, G Adachi… - Journal of the …, 1992 - ACS Publications
… Strong acylating agents such as acetyl chloride, acetic anhydride, acetyl sulfide, and acetylimidazole in place of CH3C(0)SEt caused decomposition of [Mo2Fe6S8(SEt)9]3~, and no …
Number of citations: 31 pubs.acs.org

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